molecular formula C15H12ClFO3 B2864199 4-Chlorophenyl 2-(4-fluorophenoxy)propanoate CAS No. 618073-03-3

4-Chlorophenyl 2-(4-fluorophenoxy)propanoate

Cat. No.: B2864199
CAS No.: 618073-03-3
M. Wt: 294.71
InChI Key: PRBSYTHVZHLWMA-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-(4-fluorophenoxy)propanoate is an ester derivative featuring a propanoate backbone substituted with a 4-fluorophenoxy group at the C2 position and a 4-chlorophenyl ester moiety. This compound belongs to a class of aryloxypropanoates, which are widely studied for their applications in agrochemicals (e.g., herbicides, fungicides) and pharmaceuticals due to their structural versatility and bioactivity. The presence of both chlorine and fluorine atoms enhances lipophilicity and metabolic stability, influencing its pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

(4-chlorophenyl) 2-(4-fluorophenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-10(19-13-8-4-12(17)5-9-13)15(18)20-14-6-2-11(16)3-7-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBSYTHVZHLWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Chlorophenyl 2-(4-fluorophenoxy)propanoate can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenol with 4-fluorophenol in the presence of a base, followed by esterification with propanoic acid. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Chlorophenyl 2-(4-fluorophenoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chlorophenyl 2-(4-fluorophenoxy)propanoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 2-(4-fluorophenoxy)propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of protein synthesis or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs and their functional differences:

Compound Name Molecular Formula Key Substituents Biological Activity/Use Synthesis Yield (if reported)
4-Chlorophenyl 2-(4-fluorophenoxy)propanoate C₁₅H₁₂ClFO₃ 4-Cl phenyl ester, 4-F phenoxy Agrochemical/Pharmaceutical candidate N/A
Fenoxaprop ethyl ester (Ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate) C₁₈H₁₆ClNO₆ 6-Cl benzoxazolyl, ethyl ester Herbicide (ACCase inhibitor) Not specified
TRC210258 (N-(4-chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1,2-a]pyrimidine-3-carboxamide) C₂₁H₁₇ClFN₅O₂ 4-F phenoxy, imidazopyrimidine core TGR5 agonist (diabetes therapy) >99% purity
Methyl 3-[4-[(4-chlorophenyl)methyl]phenoxy]propanoate C₁₇H₁₇ClO₃ 4-Cl benzyl, methyl ester Not specified (structural analog) Not specified
2-(4-Chlorophenyl)propanoic acid C₉H₉ClO₂ 4-Cl phenyl, carboxylic acid Anti-inflammatory precursor Not specified

Key Observations :

  • Substituent Impact on Bioactivity: The 4-fluorophenoxy group in the target compound and TRC210258 enhances binding affinity to target proteins (e.g., TGR5 receptors) due to fluorine’s electronegativity and small atomic radius . In contrast, fenoxaprop’s benzoxazolyl group confers herbicidal activity by inhibiting acetyl-CoA carboxylase (ACCase) in grasses .
  • Ester vs. Acid Functionality: The esterification of 2-(4-chlorophenyl)propanoic acid () into the target compound improves membrane permeability, a critical factor in agrochemical efficacy .

Analytical and Spectroscopic Data

  • NMR and HRMS: The 4-fluorophenoxy group in the target compound would show distinct ¹⁹F NMR shifts (δ ~-120 to -130 ppm) and characteristic aromatic proton splitting in ¹H NMR. Chlorine substituents (e.g., in 2-(4-chlorophenyl)propanoic acid) result in deshielded aromatic protons (δ ~7.3–7.6 ppm) . HRMS data for TRC210258 (calc. 385.1445, exp. 385.1446) demonstrates the precision of mass spectrometry in confirming molecular integrity .
  • IR Spectroscopy: Carbonyl (C=O) stretches in esters (e.g., 1720–1740 cm⁻¹) differ from carboxylic acids (1700–1720 cm⁻¹), as seen in 2-(4-chlorophenyl)propanoic acid .

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